5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid
Description
5-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected aromatic carboxylic acid. Its structure comprises a furan-2-carboxylic acid core substituted at the 5-position with a para-aminophenyl group, which is further protected by an Fmoc moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its role as a building block for introducing sterically bulky, aromatic functionalities .
Properties
CAS No. |
2580201-01-8 |
|---|---|
Molecular Formula |
C26H19NO5 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C26H19NO5/c28-25(29)24-14-13-23(32-24)16-9-11-17(12-10-16)27-26(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,27,30)(H,28,29) |
InChI Key |
QLXVUGWXLNQZFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(O5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid typically involves the protection of amino acids with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same reagents and conditions but is optimized for larger quantities and higher efficiency. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the furan ring or the phenyl ring.
Substitution: Substitution reactions are common, especially on the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is widely used in scientific research, particularly in:
Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are essential for studying biological processes.
Medicine: It plays a role in the development of peptide-based drugs, which can target specific proteins or pathways in the body.
Industry: The compound is used in the production of various peptide-based materials and products, including pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogues:
*Note: The molecular formula of the target compound is inferred based on structural analysis of analogues.
Steric and Electronic Effects
- Phenyl vs. Methyl Substituents : The phenyl group in the target compound introduces greater steric hindrance compared to methyl-substituted analogues (e.g., ). This may reduce reaction rates in coupling steps but enhance binding affinity in enzyme-inhibitor complexes.
Solubility and Stability
- Furan vs. Pyran Rings : The tetrahydro-2H-pyran analogue () has higher conformational flexibility and solubility in polar solvents compared to the rigid furan backbone of the target compound.
- Fmoc Protection : All Fmoc-protected compounds share similar stability profiles under basic conditions, but the phenyl-substituted derivative may exhibit slower deprotection kinetics due to steric effects.
Research Findings and Case Studies
- Synthetic Utility : In a 2020 study, Fmoc-protected furan derivatives were used to synthesize peptide mimetics with enhanced protease resistance .
- Biological Activity: A 2022 report highlighted that fluorophenoxy-substituted furans () showed 10-fold higher inhibition of YopH phosphatase compared to non-fluorinated analogues.
- Conformational Studies : Pyran-substituted derivatives () demonstrated improved aqueous solubility, making them suitable for crystallography-based target validation.
Biological Activity
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid, commonly referred to as Fmoc-5-furancarboxylic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies that highlight its therapeutic applications.
Chemical Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis. Its structure can be represented as follows:
This structure contributes to its stability and reactivity in various biological contexts.
The biological activity of Fmoc-5-furancarboxylic acid is primarily linked to its role in peptide synthesis and interactions with biological targets. The Fmoc group allows for selective reactions during peptide assembly, facilitating the study of protein interactions and enzyme functions.
Key Mechanisms:
- Peptide Synthesis: The Fmoc group protects the amino functionality, preventing side reactions during synthesis.
- Enzyme Interaction: By modifying peptide sequences, it can influence enzyme activity and protein folding.
- Cellular Uptake: The hydrophobic nature of the fluorenyl group may enhance cellular membrane permeability.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Some studies suggest that Fmoc derivatives can inhibit bacterial growth.
- Anticancer Properties: Preliminary research indicates potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways.
Case Studies
-
Anticancer Activity:
A study evaluated the cytotoxic effects of Fmoc-modified peptides on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent . -
Antimicrobial Properties:
Research demonstrated that Fmoc derivatives exhibited inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Inflammation Modulation:
In vitro studies showed that Fmoc-containing compounds could reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
